molecular formula C12H8N4O2 B8280002 1-(4-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine

1-(4-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No. B8280002
M. Wt: 240.22 g/mol
InChI Key: TVBHEYYCQMYCRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine is a useful research compound. Its molecular formula is C12H8N4O2 and its molecular weight is 240.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(4-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine

Molecular Formula

C12H8N4O2

Molecular Weight

240.22 g/mol

IUPAC Name

1-(4-nitrophenyl)pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C12H8N4O2/c17-16(18)11-5-3-10(4-6-11)15-12-9(8-14-15)2-1-7-13-12/h1-8H

InChI Key

TVBHEYYCQMYCRB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)N(N=C2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 1H-pyrazolo[3,4-b]pyridine (300 mg) in DMF (3.0 mL) was added sodium hydride (101 mg) (60% in mineral oil) with ice-cooling. The mixture was stirred at room temperature for 30 min, and then 1-fluoro-4-nitrobenzene (355 mg) was added. After stirring at room temperature for 2 h, the mixture was warmed up to 50° C. The mixture was stirred at 50° C. for 12 h. Cesium carbonate (821 mg) was added and the mixture was stirred at 100° C. for 12 h, and treated with water and AcOEt. The insoluble material was filtered off. The organic layer was separated and the aqueous layer was extracted with AcOEt. The organic layer was combined, dried over MgSO4 and concentrated in vacuo. The residue was used for the next reaction.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
101 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
355 mg
Type
reactant
Reaction Step Two
Quantity
821 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.